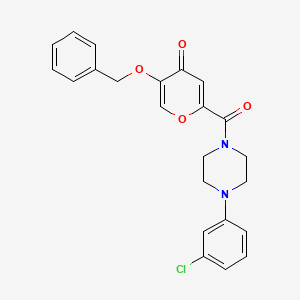
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as BCPP, and it is a pyranone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Novel triazole derivatives, including pyran-4-one compounds, have been synthesized and demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Antimicrobial Activity of Pyran Derivatives : A study synthesized pyran derivatives and evaluated their antibacterial and antifungal functionality, indicating favorable antimicrobial activities similar to reference agents (Okasha et al., 2022).
Anticonvulsant Properties
- Evaluation of Anticonvulsant Activities : Pyran-4-one derivatives were synthesized for potential anticonvulsant activity, with some showing promising results in in vivo tests (Aytemir et al., 2004).
Structural and Molecular Analysis
- Crystal Structure Analysis : Studies on pyrazole derivatives related to pyran-4-one compounds have provided insights into molecular structure and interactions, aiding in understanding their potential biological activities (Ragavan et al., 2010).
Inhibition of Bacterial Biofilms
- Bacterial Biofilm and MurB Inhibitors : Bis(pyrazole-benzofuran) hybrids with piperazine linkers, related to pyran-4-one compounds, demonstrated significant antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).
Molecular Interaction Studies
- Molecular Interaction Analyses : Research on cannabinoid receptor antagonists, similar in structure to pyran-4-one derivatives, has helped in understanding molecular interactions and pharmacophore models, contributing to drug design (Shim et al., 2002).
Genotoxicity Investigations
- Genotoxicity Analysis : A novel 5-HT2C receptor agonist with a similar structure to pyran-4-one showed dose-dependent genotoxicity potential, providing insights into the safety profile of related compounds (Kalgutkar et al., 2007).
Synthesis and Functional Analysis
- Synthesis of Piperazine Derivatives : Studies focusing on the synthesis of piperazine derivatives, a key component of pyran-4-one compounds, provide insights into the creation of various biologically active molecules (Clark & Elbaum, 2007).
Polymerization and Antimicrobial Activity
- Polymerization and Antimicrobial Evaluation : The polymerization of acrylate monomers, including pyran-4-one derivatives, was investigated for thermal behavior and antimicrobial activities, offering potential applications in material science and microbiology (Saraei et al., 2016).
Anticonvulsant Derivative Synthesis
- Anticonvulsant Compound Synthesis : Further synthesis of kojic acid derivatives, including pyran-4-one, as potential anticonvulsant agents, adds to the understanding of their medical applicability (Aytemir et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2C receptor triggers a series of events within the cell that lead to its effects .
Pharmacokinetics
Related compounds such as m-chlorophenylpiperazine are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of m-Chlorophenylpiperazine ranges from 4 to 14 hours , suggesting that the compound may have similar pharmacokinetic properties.
Result of Action
The activation of the 5-HT2C receptor by the compound can lead to a variety of effects at the molecular and cellular level. For instance, it can influence the release of neurotransmitters, modulate neuronal firing rates, and impact intracellular signaling pathways . These changes can translate into observable effects on mood, anxiety, and other behaviors .
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-7-4-8-19(13-18)25-9-11-26(12-10-25)23(28)21-14-20(27)22(16-30-21)29-15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNDMRMJRTWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)
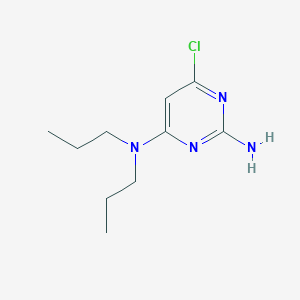
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)
![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)
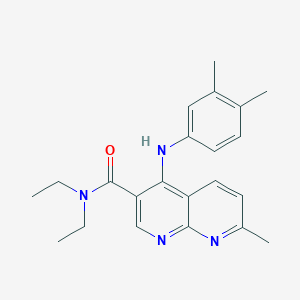
![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

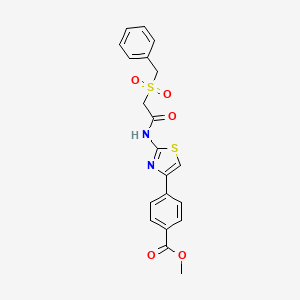
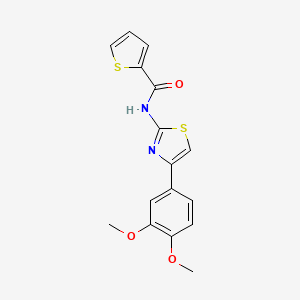
![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)